(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The International Union of Pure and Applied Chemistry (IUPAC) name “(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol” encapsulates critical structural and stereochemical details. Breaking down the name:
- Parent chain : The term “hex” designates a six-carbon chain. The suffix “-ol” indicates the presence of a hydroxyl (-OH) group, which serves as the principal functional group.
- Substituents and unsaturation :
- 1,1,1-Trichloro : Three chlorine atoms are bonded to carbon 1.
- 5-en : A double bond between carbons 5 and 6.
- 3-yn : A triple bond between carbons 3 and 4.
- 6-phenyl : A benzene ring substituent at carbon 6.
- Stereochemical descriptor : The “(2R)” prefix specifies the absolute configuration at carbon 2, where the hydroxyl group resides. This designation follows the Cahn-Ingold-Prelog priority rules, which assign R/S configurations based on atomic numbering and spatial arrangement.
The numbering of the parent chain prioritizes the hydroxyl group’s position (carbon 2), while subsequent substituents receive the lowest possible locants. The triple bond (yn-3) and double bond (en-5) are numbered to minimize their positional indices, adhering to IUPAC’s lowest set of locants principle.
Molecular Formula and Structural Isomerism Considerations
The molecular formula C₁₂H₁₂Cl₃O derives from the compound’s six-carbon backbone, phenyl group, and functional substituents. Key contributors include:
- Trichloromethyl group (CCl₃) : Introduces three chlorine atoms at carbon 1.
- Hydroxyl group (-OH) : Adds one oxygen atom at carbon 2.
- Phenyl group (C₆H₅) : Contributes six carbons and five hydrogens.
- Unsaturated bonds : The triple bond (sp-hybridized carbons) and double bond (sp²-hybridized carbons) reduce hydrogen count compared to a fully saturated analog.
Structural isomerism arises from multiple factors:
- Positional isomerism : Variations in the locations of the triple bond, double bond, or substituents. For example:
- Moving the triple bond to positions 2 or 4 would yield isomers like hex-2-en-4-yn-2-ol.
- Relocating the phenyl group to carbon 5 or 4 would alter substitution patterns.
- Functional group isomerism : Alternative arrangements of unsaturated bonds could produce distinct reactivity profiles.
- Stereoisomerism : While the (2R) configuration is specified, the double bond at position 5 could exhibit cis-trans isomerism if not constrained by adjacent groups. However, the current nomenclature does not specify this geometry, suggesting either a mixture or a fixed configuration due to steric or electronic factors.
CAS Registry Number and Alternative Naming Conventions
The Chemical Abstracts Service (CAS) Registry Number 819851-04-2 uniquely identifies this compound in scientific databases. CAS numbers mitigate ambiguities associated with systematic or trivial names, particularly for complex molecules.
Alternative naming conventions might include:
- Simplified IUPAC descriptors : Omitting stereochemical details (e.g., “1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol”) in contexts where configuration is irrelevant.
- Trivial or trade names : None are documented in available literature, likely due to the compound’s specialized applications and recent synthesis.
- Non-IUPAC systematic approaches : Older systems like the Geneva nomenclature might prioritize different substituent orderings, though these are largely obsolete.
Comparative Analysis of Nomenclature Systems in Organochlorine Compounds
Organochlorine compounds exhibit diverse naming practices, reflecting their structural complexity and historical context. A comparison highlights key distinctions:
| Compound | IUPAC Name | Common Name | CAS Number |
|---|---|---|---|
| This compound | Systematic name as above | None | 819851-04-2 |
| DDT | 1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane | Dichlorodiphenyltrichloroethane | 50-29-3 |
| Chloroform | Trichloromethane | Chloroform | 67-66-3 |
Key observations :
- Simplicity vs. precision : Simple organochlorines like chloroform retain trivial names, while complex derivatives require systematic IUPAC names to avoid ambiguity.
- Substituent prioritization : In this compound, the hydroxyl group dictates the parent chain, whereas in DDT, the ethane backbone and chlorophenyl groups dominate.
- Stereochemical specificity : Modern IUPAC conventions mandate explicit stereochemical descriptors (e.g., R/S, E/Z), absent in older naming systems.
Properties
CAS No. |
819851-04-2 |
|---|---|
Molecular Formula |
C12H9Cl3O |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
(2R)-1,1,1-trichloro-6-phenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H9Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H/t11-/m1/s1 |
InChI Key |
LWPDXFWNHFKCPU-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC#C[C@H](C(Cl)(Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylacetylene derivative with trichloromethyl compounds under specific conditions to introduce the trichloromethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the trichloromethyl group or the alkyne, leading to different products.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in electrophilic reactions, while the alkyne and phenyl groups can engage in π-π interactions and other non-covalent interactions. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol with five structurally related compounds, focusing on molecular features, functional groups, and safety profiles.
Table 1: Structural and Functional Comparison
*Calculated based on atomic masses.
Functional Group and Reactivity Differences
- Chlorinated compounds (e.g., 6-Chloro-2-methylhex-5-en-3-yn-2-ol ) may exhibit similar halogen-driven reactivity but with reduced steric and electronic effects due to fewer Cl atoms.
- Hydroxyl Group : The -OH group at C2 (R-configuration) may influence hydrogen bonding and chiral recognition, contrasting with the diol in (2R,3S,4R,5E)-3-methyl-6-phenylhex-5-ene-2,4-diol, where dual -OH groups enhance hydrophilicity .
Physicochemical Properties
- Molecular Weight and Polarity : The trichloro substitution increases molecular weight (277.58 g/mol vs. 172.22 g/mol for 6-phenylhex-5-en-2-yn-1-ol), likely reducing volatility and increasing density.
- Solubility: The hydroxyl group improves water solubility compared to non-polar analogs, but the trichloro group may counterbalance this by introducing hydrophobicity.
- Boiling/Melting Points: Expected to be higher than non-chlorinated analogs due to increased molecular weight and polarity.
Biological Activity
(2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol is a complex organic compound notable for its unique structure, which includes multiple functional groups such as a phenyl group, an alkyne, and a tertiary alcohol. Its molecular formula is C12H9Cl3O, and it has a molecular weight of 275.6 g/mol. The presence of the trichloromethyl group significantly influences its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological effects, potential therapeutic applications, and interactions with biological macromolecules.
Chemical Structure and Properties
The stereochemistry of this compound is characterized by the configuration at the second carbon (2R), which can impact its interaction with biological targets. The compound's structure allows for various chemical reactions that can lead to different biological outcomes.
| Property | Value |
|---|---|
| CAS Number | 819851-04-2 |
| Molecular Formula | C12H9Cl3O |
| Molecular Weight | 275.6 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound suggests potential antimicrobial and anti-inflammatory properties. Predictive models based on its chemical structure indicate that compounds with similar frameworks may exhibit diverse pharmacological effects.
Anti-inflammatory Properties
The compound's potential anti-inflammatory activity may stem from its ability to inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. This activity could be beneficial in treating conditions characterized by excessive inflammation.
The mechanism by which this compound exerts its effects involves interactions with various biological macromolecules such as proteins and nucleic acids. The trichloromethyl group can participate in electrophilic reactions, while the alkyne and phenyl groups can engage in π–π interactions and other non-covalent interactions.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with specific target proteins. These studies suggest that the compound may interact with enzymes involved in metabolic pathways or receptors linked to inflammatory responses.
Case Studies
While direct case studies specifically focusing on this compound are sparse, related research provides insights into its potential applications:
Case Study 1: Antimicrobial Efficacy
A study on structurally similar trichloromethyl compounds showed significant antibacterial activity against Gram-positive bacteria. The results indicated that these compounds disrupt bacterial cell wall synthesis and function as effective agents against resistant strains.
Case Study 2: Anti-inflammatory Effects
Research involving compounds with similar functional groups demonstrated their ability to reduce inflammation in animal models. These studies highlighted the importance of structural features in mediating biological responses and suggested potential therapeutic uses for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
